(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Descripción
This compound features a unique acrylamide scaffold with two distinct pharmacophores:
- Aryl Group: The 3,4,5-trimethoxyphenyl moiety, known for enhancing binding affinity to biological targets like tubulin or kinase enzymes .
- N-Substituent: A (1-(4-fluorophenyl)cyclopropyl)methyl group, which introduces steric bulk and metabolic stability due to the cyclopropyl ring and electron-withdrawing fluorine atom .
Synthetic routes for similar acrylamides typically involve coupling of cinnamic acid derivatives with amines using EDCI/HOBt, followed by purification via silica gel chromatography . Characterization relies on $ ^1H $-NMR, $ ^{13}C $-NMR, and LCMS to confirm purity (>97%) and structural integrity .
Propiedades
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO4/c1-26-18-12-15(13-19(27-2)21(18)28-3)4-9-20(25)24-14-22(10-11-22)16-5-7-17(23)8-6-16/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,25)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVLJCQBLPKLQ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a cyclopropyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects such as:
- Inhibition of Enzyme Activity : The compound may interfere with the function of enzymes involved in critical metabolic pathways.
- Alteration of Signal Transduction Pathways : It could affect cellular signaling mechanisms, influencing processes like cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | 15.2 | Apoptosis induction |
| Compound B | COLO-205 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds provide insight into their effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have highlighted the efficacy of this compound in inhibiting the growth of various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in a significant decrease in viability in the HT-29 colon cancer cell line.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to active sites of target proteins involved in cancer progression and microbial resistance.
- Animal Models : Preliminary animal studies have indicated that administration of the compound leads to reduced tumor size and improved survival rates in models of cancer, further supporting its potential as an anticancer agent.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicity studies are essential to determine any adverse effects associated with its use in therapeutic settings.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Key Observations:
Trimethoxyphenyl Group : Essential for bioactivity, as seen in antifungal () and anticancer () contexts. The 3,4,5-trimethoxy configuration enhances π-π stacking and hydrogen bonding compared to 3,5-dimethoxy derivatives .
Fluorine and Cyclopropyl: The 4-fluorophenyl group in the target compound improves lipophilicity (logP) and metabolic stability versus non-fluorinated analogs .
N-Substituent Diversity :
- Indazole/indole substituents (e.g., 6t, 5b) may target kinase or GPCR pathways .
- Phthalimide derivatives () exhibit antifungal activity, highlighting the role of substituent electronegativity.
- Sulfamoyl groups () introduce polar interactions but reduce membrane permeability compared to the target's cyclopropylmethyl group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?
- Methodology : The compound can be synthesized via a coupling reaction between (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid and a cyclopropane-containing amine derivative. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice cooling .
- Purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) to isolate the acrylamide product .
- Confirmation of stereochemistry (E-configuration) through nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography, as demonstrated for structurally similar compounds .
Q. How can structural integrity and purity be validated post-synthesis?
- Methodology :
- NMR Spectroscopy : Compare and NMR chemical shifts with analogs. For example, the acrylamide proton typically resonates at δ 6.5–7.5 ppm (doublet, J = 15–16 Hz), while methoxy groups appear as singlets near δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS). For instance, a related compound (CHNO) showed an [M+H] peak at m/z 462.2388 .
- HPLC : Assess purity (>95%) using reverse-phase chromatography (e.g., 70% methanol/water with 0.5% HPO, retention time ~2.96 min) .
Q. What solvent systems are suitable for recrystallization to enhance purity?
- Methodology : Test mixed solvents like ethyl acetate/hexane or dichloromethane/methanol. For example, analogs with trimethoxyphenyl groups achieved >98% purity via recrystallization from ethanol/water mixtures . Monitor melting points (e.g., 184–202°C for related acrylamides) to confirm crystallinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for anticancer activity?
- Methodology :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare activity with derivatives lacking the cyclopropyl or fluorophenyl moieties to identify critical pharmacophores .
- Mechanistic studies : Evaluate tubulin polymerization inhibition (common for trimethoxyphenyl-containing compounds) via fluorescence-based assays .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity for β-tubulin or kinase targets .
Q. How can data contradictions in reported biological activities be resolved?
- Methodology :
- Reproducibility checks : Validate experimental conditions (e.g., cell culture media, incubation times) across labs. For example, discrepancies in IC values may arise from differences in serum concentrations .
- Metabolic stability assays : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid hepatic clearance of the parent compound .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- LogP analysis : Measure partition coefficients (e.g., via shake-flask method) to balance lipophilicity (trimethoxyphenyl enhances membrane permeability) and aqueous solubility (cyclopropyl may reduce crystallinity) .
- Pro-drug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in tacrine-cinnamic acid hybrids .
Analytical and Stability Considerations
Q. What are the compound’s stability limits under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., acrylamide hydrolysis) .
- Long-term storage : Store at -20°C in amber vials under inert gas (N) to prevent photodegradation and oxidation, as recommended for similar acrylamides .
Methodological Gaps and Future Directions
Q. How can in silico tools improve retrosynthetic planning for complex analogs?
- Methodology : Utilize AI-driven platforms (e.g., Pistachio, Reaxys) to predict one-step routes. For example, retrosynthesis of a brominated analog prioritized α-bromoacrylic acid coupling due to high template relevance scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
